Cas no 70910-18-8 (1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester)

Technical Introduction: 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester is a versatile pyrazole derivative with a cyano substituent at the 4-position and a methyl ester group at the 5-position. This compound is valued for its structural features, which make it a useful intermediate in pharmaceutical and agrochemical synthesis. The presence of both cyano and ester functionalities enhances its reactivity, enabling further derivatization for applications such as heterocyclic scaffold development. Its stability under standard conditions and compatibility with common synthetic methodologies contribute to its utility in research and industrial settings. The compound is typically characterized by high purity and consistent performance in coupling and condensation reactions.
1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester structure
70910-18-8 structure
Product Name:1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester
CAS No:70910-18-8
MF:C7H7N3O2
MW:165.149380922318
CID:4154260
PubChem ID:12496683
Update Time:2025-06-08

1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester
    • Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate
    • DB-172277
    • CS-0094730
    • 70910-18-8
    • methyl 4-cyano-2-methylpyrazole-3-carboxylate
    • Inchi: 1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3
    • InChI Key: VYTQYKLANOPUMP-UHFFFAOYSA-N
    • SMILES: N1(C)C(C(OC)=O)=C(C#N)C=N1

Computed Properties

  • Exact Mass: 165.053826475Da
  • Monoisotopic Mass: 165.053826475Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 67.9Ų

1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester Pricemore >>

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Additional information on 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester

Introduction to 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester (CAS No. 70910-18-8) and Its Recent Applications in Chemical Biology

The compound 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester (CAS No. 70910-18-8) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Pyrazole derivatives are well-documented for their diverse biological activities, and this specific derivative, characterized by a cyano group at the 4-position and a methyl ester at the 5-position, has garnered attention due to its unique structural features and functional properties.

The molecular structure of 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester incorporates several key functional groups that contribute to its reactivity and biological relevance. The presence of a cyano group (–CN) at the 4-position introduces a strong electron-withdrawing effect, which can influence the compound's interaction with biological targets. Additionally, the methyl ester (–COOCH₃) at the 5-position provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored properties.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of small-molecule inhibitors targeting various therapeutic pathways. The compound 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester has been investigated for its potential role in modulating enzyme activity and interacting with biological macromolecules. For instance, researchers have explored its interactions with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, this compound has shown promise in material science and chemical synthesis. The cyano group can serve as a versatile handle for further functionalization, allowing chemists to design novel molecules with specific properties. This flexibility makes it a valuable building block for constructing more complex structures with desired functionalities.

The synthesis of 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the preparation of a pyrazole core, followed by functionalization at the 4- and 5-positions. The introduction of the cyano group can be achieved through cyanation reactions, while the esterification step is commonly performed using methanol in the presence of an acid catalyst.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester enhances its binding affinity to certain biological targets, making it an attractive candidate for further investigation.

Recent advances in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that it can interact effectively with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. These findings support its potential as a lead compound for developing novel therapeutic agents.

The compound's structural features also make it suitable for use in material science applications. For example, pyrazole derivatives can be incorporated into polymers to enhance their thermal stability and mechanical properties. Additionally, the cyano group can serve as a crosslinking agent in polymer synthesis, leading to the formation of novel materials with tailored characteristics.

In conclusion,1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester (CAS No. 70910-18-8) is a versatile molecule with significant potential in both pharmaceutical research and material science. Its unique structural features and functional groups make it an attractive candidate for further exploration in drug discovery and chemical synthesis. As research continues to uncover new applications for this compound,1H-Pyrazole-5-carboxylic acid, 4-cyano-1-methyl-, methyl ester is poised to play an important role in advancing our understanding of biological processes and developing innovative solutions across multiple scientific disciplines.

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